2-Fluoro-5-(pyridin-4-yl)aniline - 850713-84-7

2-Fluoro-5-(pyridin-4-yl)aniline

Catalog Number: EVT-1728948
CAS Number: 850713-84-7
Molecular Formula: C11H9FN2
Molecular Weight: 188.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Suzuki coupling: This reaction is widely used for synthesizing biaryl compounds, including those containing pyridine rings. It involves coupling an aryl halide with an arylboronic acid in the presence of a palladium catalyst [].
  • Weinreb amide activation: This method is useful for synthesizing ketones from carboxylic acids. It involves converting the carboxylic acid into a Weinreb amide, followed by reaction with an organometallic reagent [].
Chemical Reactions Analysis
  • Electrophilic aromatic substitution: The aniline ring can undergo electrophilic substitution reactions, allowing for further functionalization of the molecule [].
  • Nucleophilic aromatic substitution: The fluorine atom can potentially be replaced by other nucleophiles, providing a route to diversely substituted derivatives [].
  • N-alkylation/acylation: The amine group can be alkylated or acylated to introduce various substituents, potentially modifying the molecule's properties and biological activity [].
Mechanism of Action
  • Receptor tyrosine kinases (RTKs): Some substituted aniline derivatives, like ABT-869, inhibit RTKs, which are involved in cell growth and survival, making them potential anti-cancer agents [, ].
  • Enzymes: Compounds containing pyridine and aniline moieties have been identified as inhibitors of enzymes like xanthine oxidoreductase, involved in uric acid production, suggesting potential for treating gout [, ].

ABT-869 (N-(4-(3-Amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea)

Compound Description: ABT-869 is a potent multitargeted receptor tyrosine kinase (RTK) inhibitor. It exhibits antitumor activity by inhibiting VEGF and PDGF receptor families. ABT-869 has shown promising results in preclinical models and early clinical trials for cancer treatment.

4-[3-cyano-3-(1-methylcyclopropyl)-2-oxopyrrolidin-1-yl]-N-{[3-fluoro-5-(1-methyl-1H-pyrazol-4-yl)phenyl]methyl}-6-methylpyridine-2-carboxamide

Compound Description: This compound exhibits potent antimalarial activity, likely due to its prolyl-tRNA synthetase inhibition in Plasmodium falciparum. Studies suggest that the S-enantiomer has a higher binding affinity to the target and stronger antimalarial activity than the R-enantiomer.

5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452)

Compound Description: BMS-903452 is a potent and selective GPR119 agonist. It stimulates glucose-dependent insulin release and promotes GLP-1 secretion, making it a potential treatment for type 2 diabetes. Preclinical studies have demonstrated its efficacy in rodent models of diabetes.

Compound Description: These compounds were designed as potent anti-TB and antioxidant agents. Some derivatives showed excellent in vitro activity against Mycobacterium tuberculosis, while others demonstrated promising antioxidant activity.

FYX-051 (4-(5-Pyridin-4-yl-1H-[1,2,4]triazol-3-yl)pyridine-2-carbonitrile)

Compound Description: FYX-051 is a novel xanthine oxidoreductase inhibitor studied for treating gout and hyperuricemia. Its primary metabolic pathway involves N-glucuronidation and N-glucosidation, primarily catalyzed by UGT1A9 in the liver.

Properties

CAS Number

850713-84-7

Product Name

2-Fluoro-5-(pyridin-4-yl)aniline

IUPAC Name

2-fluoro-5-pyridin-4-ylaniline

Molecular Formula

C11H9FN2

Molecular Weight

188.2 g/mol

InChI

InChI=1S/C11H9FN2/c12-10-2-1-9(7-11(10)13)8-3-5-14-6-4-8/h1-7H,13H2

InChI Key

PZBMPYSBIYOWLP-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C2=CC=NC=C2)N)F

Canonical SMILES

C1=CC(=C(C=C1C2=CC=NC=C2)N)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.